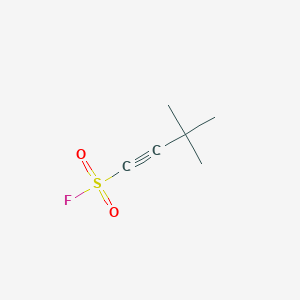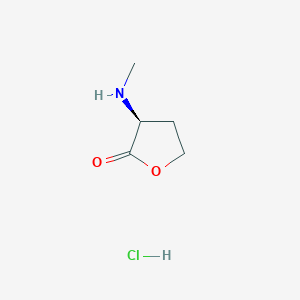
(3S)-3-(methylamino)oxolan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(methylamino)oxolan-2-one hydrochloride is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a methylamino group attached to the third carbon of an oxolane ring, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylamino)oxolan-2-one hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a precursor containing a leaving group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(methylamino)oxolan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolanes.
Scientific Research Applications
(3S)-3-(methylamino)oxolan-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3S)-3-(methylamino)oxolan-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(amino)oxolan-2-one hydrochloride: Similar structure but lacks the methyl group.
(3S)-3-(ethylamino)oxolan-2-one hydrochloride: Similar structure with an ethyl group instead of a methyl group.
(3S)-3-(dimethylamino)oxolan-2-one hydrochloride: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
(3S)-3-(methylamino)oxolan-2-one hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.
Properties
Molecular Formula |
C5H10ClNO2 |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
(3S)-3-(methylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c1-6-4-2-3-8-5(4)7;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
XOUSBOIWAGOEJU-WCCKRBBISA-N |
Isomeric SMILES |
CN[C@H]1CCOC1=O.Cl |
Canonical SMILES |
CNC1CCOC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)
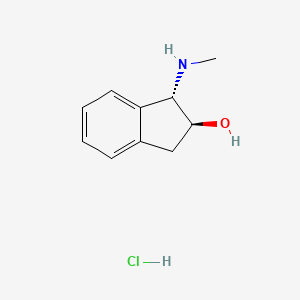
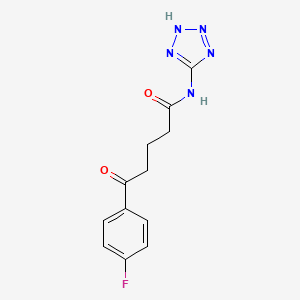
![lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)
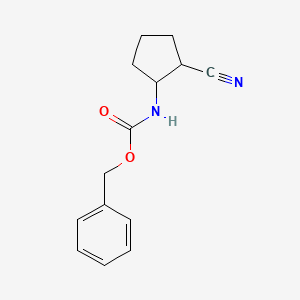
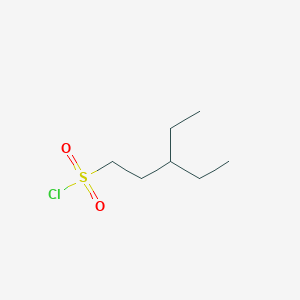
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)

![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)
